

# An In-depth Technical Guide to 2,2-Dimethylhex-3-ene

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## Compound of Interest

Compound Name: 2,2-Dimethylhex-3-ene

Cat. No.: B1605396

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## Introduction

**2,2-Dimethylhex-3-ene** is an unsaturated hydrocarbon with the chemical formula C<sub>8</sub>H<sub>16</sub>. As a substituted alkene, its chemistry is characterized by the reactivity of the carbon-carbon double bond. This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2-Dimethylhex-3-ene**, along with detailed, representative experimental protocols for its synthesis and characteristic reactions. Due to a lack of specific documented applications in drug development or established biological signaling pathways in publicly available literature, this guide will focus on the fundamental chemical aspects of the molecule, providing a foundational understanding for researchers.

## Chemical Identification and Properties

**2,2-Dimethylhex-3-ene** can exist as two geometric isomers, (E)- and (Z)-**2,2-dimethylhex-3-ene**, in addition to being referenced as a mixture. The Chemical Abstracts Service (CAS) has assigned distinct numbers to each of these forms.

Table 1: Chemical Identification of **2,2-Dimethylhex-3-ene**

Identifier	Value
Chemical Name	2,2-Dimethylhex-3-ene
Molecular Formula	C8H16
IUPAC Name	2,2-dimethylhex-3-ene[1]
CAS Number (unspecified isomers)	3123-93-1[1][2]
CAS Number ((Z)-isomer)	690-92-6[3][4]
CAS Number ((E)-isomer)	690-93-7[2][5]

The physicochemical properties of **2,2-Dimethylhex-3-ene** are summarized in the following table, providing essential data for laboratory handling and reaction planning.

Table 2: Physicochemical Properties of **2,2-Dimethylhex-3-ene**

Property	Value	Reference
Molecular Weight	112.216 g/mol	[3]
Density	0.6995 g/cm <sup>3</sup>	[5]
Boiling Point	100.85 °C	[5]
Melting Point	-103.01 °C (estimate)	[5]
Flash Point	4 °C	[4]
Refractive Index	1.4037	[5]
LogP	2.99870	[4]
SMILES	CCC=CC(C)(C)C	[3]
InChI	InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3	[1]

## Synthesis of 2,2-Dimethylhex-3-ene

The synthesis of **2,2-Dimethylhex-3-ene** can be achieved through various established methods in organic chemistry for forming carbon-carbon double bonds. The Wittig reaction provides a reliable route with good control over the location of the double bond.

## Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a representative procedure for the synthesis of **2,2-Dimethylhex-3-ene** from pivalaldehyde (2,2-dimethylpropanal) and a propyl-substituted phosphorane.

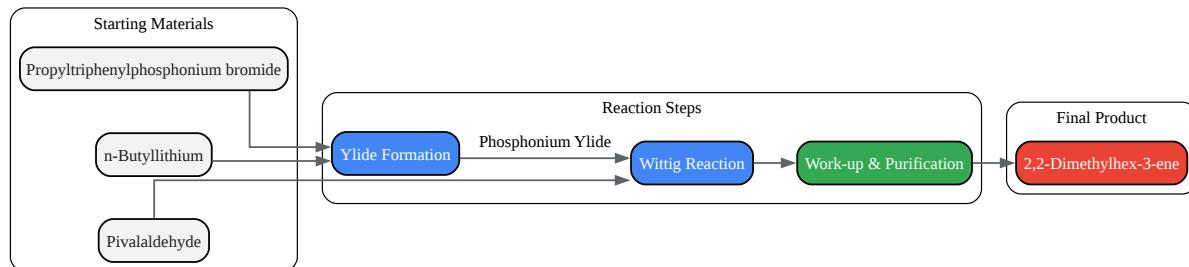
### Reagents and Materials:

- Propyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexane
- Pivalaldehyde (2,2-dimethylpropanal)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry nitrogen or argon gas
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer
- Standard glassware for work-up and purification

### Procedure:

- **Ylide Formation:**
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether.
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add one equivalent of n-butyllithium dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

- After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional hour to ensure complete ylide formation.
- Wittig Reaction:
  - Cool the ylide solution back to 0 °C.
  - Add one equivalent of pivalaldehyde dropwise to the ylide solution.
  - After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
- Work-up and Purification:
  - Quench the reaction by the slow addition of water.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent.
  - The crude product will contain triphenylphosphine oxide as a byproduct. This can be largely removed by precipitation from a non-polar solvent like hexane and subsequent filtration.
  - Purify the resulting liquid by fractional distillation to obtain **2,2-Dimethylhex-3-ene**.



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Synthesis of **2,2-Dimethylhex-3-ene** via Wittig Reaction.

## Characteristic Reactions of **2,2-Dimethylhex-3-ene**

The double bond in **2,2-Dimethylhex-3-ene** is the site of its primary reactivity, undergoing typical electrophilic addition reactions. Ozonolysis and hydroboration-oxidation are two such reactions that yield functionalized products.

## Experimental Protocol: Ozonolysis with Reductive Workup

Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.

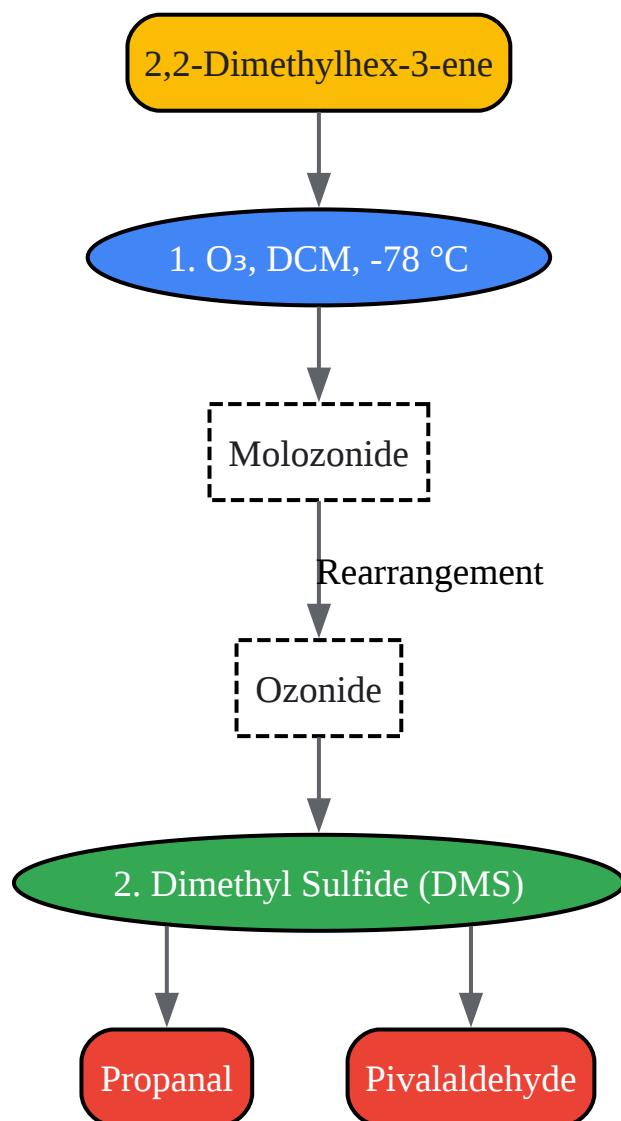
Reagents and Materials:

- **2,2-Dimethylhex-3-ene**
- Dichloromethane (DCM), anhydrous
- Ozone (from an ozone generator)

- Dry ice/acetone bath
- Dimethyl sulfide (DMS)
- Standard glassware for reaction and work-up

**Procedure:**

- Ozonolysis:
  - Dissolve **2,2-Dimethylhex-3-ene** in anhydrous DCM in a round-bottom flask equipped with a gas inlet tube and an outlet bubbler.
  - Cool the solution to -78 °C using a dry ice/acetone bath.
  - Bubble ozone through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.
  - Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
- Reductive Workup:
  - To the cold solution, add an excess of dimethyl sulfide (DMS) dropwise.
  - Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Isolation of Products:
  - Remove the solvent under reduced pressure.
  - The resulting crude mixture can be purified by distillation or chromatography to isolate the expected products: propanal and pivalaldehyde.



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Ozonolysis of **2,2-Dimethylhex-3-ene** with Reductive Workup.

## Experimental Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts the alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[\[6\]](#)[\[7\]](#)

Reagents and Materials:

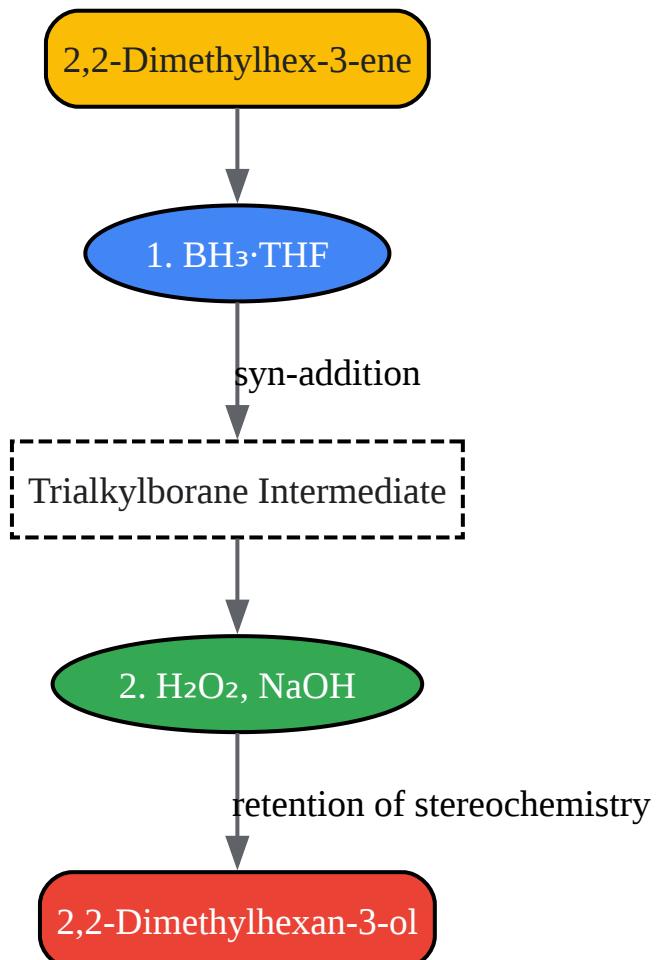
- **2,2-Dimethylhex-3-ene**
- Borane-tetrahydrofuran complex (BH<sub>3</sub>·THF) solution

- Anhydrous tetrahydrofuran (THF)
- Aqueous sodium hydroxide (NaOH) solution
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution
- Standard glassware for inert atmosphere reaction and work-up

**Procedure:**

- Hydroboration:
  - In a flame-dried flask under a nitrogen atmosphere, dissolve **2,2-Dimethylhex-3-ene** in anhydrous THF.
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add one equivalent of BH<sub>3</sub>·THF solution dropwise.
  - After the addition, allow the mixture to stir at 0 °C for one hour, and then at room temperature for an additional 2-3 hours.
- Oxidation:
  - Cool the reaction mixture back to 0 °C.
  - Slowly and carefully add aqueous NaOH solution, followed by the dropwise addition of 30% H<sub>2</sub>O<sub>2</sub> solution, maintaining the temperature below 30 °C.
  - After the addition is complete, stir the mixture at room temperature for at least one hour.
- Work-up and Isolation:
  - Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate the solution to yield the crude alcohol product, 2,2-dimethylhexan-3-ol.

- Purify by distillation or column chromatography.



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Hydroboration-Oxidation of **2,2-Dimethylhex-3-ene**.

## Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the applications of **2,2-Dimethylhex-3-ene** in drug development, materials science, or as a significant biological agent. Its primary utility appears to be as a simple alkene for fundamental studies in organic chemistry or as a potential, albeit not widely documented, building block in more complex syntheses. Professionals in drug development may find its structural motif of interest as a component of larger, more complex molecules, but the compound itself has not been identified as a pharmacophore or a biologically active molecule in the available scientific literature.

## Safety and Handling

**2,2-Dimethylhex-3-ene** is a flammable liquid and vapor.<sup>[1]</sup> It may be fatal if swallowed and enters airways, and can cause skin and serious eye irritation.<sup>[1]</sup> It is essential to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard precautions for handling flammable organic compounds should be strictly followed.

## Conclusion

**2,2-Dimethylhex-3-ene** is a simple alkene whose chemical behavior is well-predicted by the established principles of organic chemistry. While this guide provides key physical data and representative protocols for its synthesis and reaction, it is important to note the current gap in the literature regarding its practical applications, particularly in the fields of medicinal chemistry and drug development. For researchers, **2,2-Dimethylhex-3-ene** serves as a useful model compound for studying the reactivity of sterically hindered alkenes. Future investigations may yet uncover novel applications for this and structurally related compounds.

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